N-(4-chlorophenyl)-5H-purin-6-amine
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Overview
Description
N-(4-chlorophenyl)-5H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5H-purin-6-amine typically involves the reaction of 4-chloroaniline with a purine derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 4-chlorophenyl group and the purine ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-5H-purin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(4-substituted phenyl)-5H-purin-6-amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-5H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5H-purin-6-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, leading to changes in enzyme conformation and function . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5H-purin-6-amine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: Exhibits antitubercular activity.
The uniqueness of this compound lies in its specific purine structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
5450-44-2 |
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Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5H-purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6,9H,(H,13,14,15,16,17) |
InChI Key |
YZJXGTZAHGFWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=NC=NC32)Cl |
Origin of Product |
United States |
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